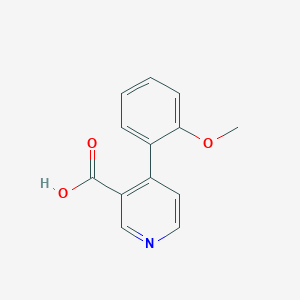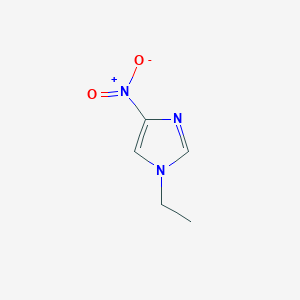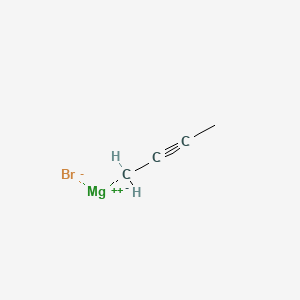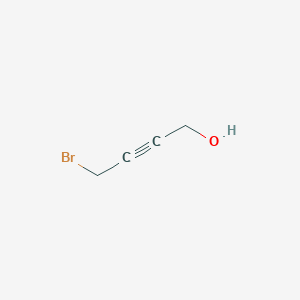
4-(2-Methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
4-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxypyridine-4-carboxylic acid, is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a white crystalline powder with a molecular formula of C12H11NO3 and a molecular weight of 221.22 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(2-Methoxyphenyl)nicotinic acid derivatives have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . This makes them potential candidates for developing new antibiotics, especially against antibiotic-resistant strains.
Anti-inflammatory and Analgesic Agents
Nicotinic acid derivatives, including 4-(2-Methoxyphenyl)nicotinic acid, have been studied for their anti-inflammatory and analgesic properties. These compounds have demonstrated efficacy in reducing inflammation and pain, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
Some derivatives of 4-(2-Methoxyphenyl)nicotinic acid have been explored for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This application is particularly promising for developing new cancer therapies .
Molecular Docking Studies
4-(2-Methoxyphenyl)nicotinic acid is also used in molecular docking studies to understand its interaction with various biological targets. These studies help in the design and development of new drugs by predicting how the compound binds to specific proteins or enzymes .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, such as pyrido[3,2-c]coumarin derivatives. These heterocyclic compounds have diverse biological activities, including antimicrobial and anticancer properties . This application is crucial for expanding the chemical space of bioactive molecules.
Pharmaceutical Development
4-(2-Methoxyphenyl)nicotinic acid is used in the pharmaceutical industry for developing new therapeutic agents. Its derivatives are being investigated for their potential to treat a range of diseases, including bacterial infections, inflammatory conditions, and cancer . This broad application underscores its versatility as a building block in drug discovery.
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methoxyphenyl)nicotinic acid is similar to that of nicotine and niacin, which are known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling, influencing various physiological processes .
Mode of Action
4-(2-Methoxyphenyl)nicotinic acid likely interacts with its targets in a manner similar to nicotine. Nicotine achieves its psychopharmacological effects by interacting with nAChRs in the brain . These receptors have different subtypes, each with varying properties, including sensitivity to nicotine, permeability to calcium, and propensity to desensitize . The compound’s interaction with these receptors can influence both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Nicotine metabolism in bacteria involves pyridine and pyrrolidine pathways . Niacin, also known as vitamin B3, is used to treat hypertriglyceridemia and pellagra, and is involved in various metabolic processes .
Pharmacokinetics
It can be inferred from related compounds that absorption, distribution, metabolism, and excretion (adme) properties would play a significant role in its bioavailability .
Result of Action
Based on its structural similarity to nicotine and niacin, it can be inferred that it may influence neuronal signaling and metabolic processes .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCFTKHIQLRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557111 | |
| Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)nicotinic acid | |
CAS RN |
133363-00-5 | |
| Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)



![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)


